Isopropyl dodecanoate

Description

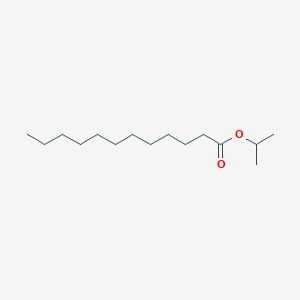

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPPXNXOEVDSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041904 | |

| Record name | Isopropyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid | |

| Record name | Dodecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10233-13-3 | |

| Record name | Isopropyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10233-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0JQ94LABM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl Dodecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl dodecanoate (B1226587), also known as isopropyl laurate, is the ester formed from the condensation of dodecanoic acid (lauric acid) and isopropanol.[1][2][3] This colorless to pale yellow oily liquid is utilized in a variety of industrial and commercial applications, notably in the cosmetics and personal care industry as an emollient, skin conditioning agent, and binder.[2][4] It also finds use as a flavoring agent in the food industry and in certain pharmaceutical preparations.[2] This technical guide provides an in-depth overview of the chemical and physical properties of isopropyl dodecanoate, detailed experimental protocols for their determination, and a summary of its key applications and safety information.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented below. This data has been compiled from various sources to provide a thorough reference.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl dodecanoate[1] |

| Synonyms | Isopropyl laurate, Dodecanoic acid, 1-methylethyl ester[1][5][6][7] |

| CAS Number | 10233-13-3[1][5][6][7] |

| Molecular Formula | C15H30O2[1][5][6][7][8] |

| Molecular Weight | 242.40 g/mol [1][5][6] |

| SMILES | CCCCCCCCCCCC(=O)OC(C)C[1][8] |

| InChI | InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h14H,4-13H2,1-3H3[1][6][7] |

| InChIKey | UJPPXNXOEVDSRW-UHFFFAOYSA-N[1][6][7] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow oily liquid[2][9][10] |

| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg[9] |

| Melting Point | 4.2 °C (estimate)[4][10] |

| Density | 0.85100 to 0.85700 g/cm³ @ 25.00 °C[9] |

| Refractive Index | 1.42700 to 1.43300 @ 20.00 °C[9] |

| Flash Point | 125.0 °C (257.0 °F) TCC[5][9] |

| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimate)[9] |

| Solubility in Water | 0.134 mg/L @ 25 °C (estimated)[9] |

| Solubility in Organic Solvents | Soluble in alcohol[9] |

| logP (o/w) | 6.234 (estimate)[9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound, based on established OECD and ASTM guidelines.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges and then ceases upon slight cooling is recorded as the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Clamp the Thiele tube to a retort stand and immerse the thermometer and attached test tube into the oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the temperature. It is advisable to repeat the determination to ensure accuracy.

-

Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Determination of Density (Pycnometer Method) - Adapted from OECD 109

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precisely known volume.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

-

Thermometer

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning)

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer with distilled water and then acetone, and dry it completely.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_pyc).

-

Fill the pycnometer with distilled water that has been equilibrated in the constant temperature bath (e.g., 20 °C).

-

Insert the stopper and ensure no air bubbles are trapped. Wipe any excess water from the outside.

-

Place the filled pycnometer in the constant temperature bath for at least 30 minutes to allow the contents to reach thermal equilibrium.

-

Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m_pyc+water).

-

The volume of the pycnometer (V_pyc) can be calculated using the density of water at the measurement temperature.

-

-

Determination of this compound Density:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound that has been equilibrated to the same temperature as the water in the calibration step.

-

Insert the stopper, ensuring no air bubbles are present, and wipe off any excess liquid.

-

Place the filled pycnometer in the constant temperature bath for at least 30 minutes.

-

Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m_pyc+sample).

-

-

Calculation:

-

The mass of the this compound is: m_sample = m_pyc+sample - m_pyc.

-

The density (ρ) of the this compound is calculated as: ρ = m_sample / V_pyc.

-

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. An Abbe refractometer measures the critical angle of a liquid to determine its refractive index.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (sodium lamp or white light with Amici prisms)

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (for cleaning)

Procedure:

-

Turn on the light source and the constant temperature water circulator, setting it to the desired temperature (e.g., 20 °C). Allow the refractometer prisms to equilibrate.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.

-

Using a dropper, place a few drops of this compound onto the surface of the illuminating prism.

-

Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Look through the eyepiece of the refractometer. You will see a field of view that is partially light and partially dark.

-

Turn the coarse adjustment knob until the borderline between the light and dark fields is visible.

-

If using a white light source, you may see a colored fringe at the borderline. Turn the chromaticity adjustment (Amici prism control) to eliminate this color and obtain a sharp, black-and-white borderline.

-

Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with ethanol or acetone and a soft tissue after the measurement.

Determination of Water Solubility (Shake-Flask Method) - Adapted from OECD 105

Principle: A known excess amount of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Flasks with stoppers (e.g., 250 mL Erlenmeyer flasks)

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes

-

Syringes and filters (if necessary)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of distilled water. The excess amount should be sufficient to ensure that a saturated solution is formed.

-

Seal the flask and place it in a constant temperature shaker bath set at the desired temperature (e.g., 25 °C).

-

Shake the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

-

Separation of Aqueous Phase:

-

After equilibration, allow the flask to stand in the constant temperature bath to let the undissolved ester settle.

-

Carefully transfer an aliquot of the aqueous phase to a centrifuge tube.

-

Centrifuge the sample to separate any dispersed micro-droplets of the ester.

-

-

Analysis of Aqueous Phase:

-

Carefully withdraw a known volume of the clear aqueous supernatant for analysis.

-

Extract the this compound from the aqueous sample into a suitable organic solvent (e.g., hexane).

-

Analyze the concentration of this compound in the organic extract using a calibrated GC-FID.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of this compound in the same organic solvent used for extraction.

-

Generate a calibration curve by plotting the GC peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the extracted sample from the calibration curve.

-

Calculate the water solubility in mg/L, taking into account the volumes of the aqueous sample and the extraction solvent.

-

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent purification and analysis.

Caption: Synthesis and Analysis Workflow for this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as hazardous.[1] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized fatty acid ester with a range of applications, particularly in the cosmetic and food industries. This guide has provided a detailed summary of its chemical and physical properties, along with comprehensive experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Phytosafe [phytosafe.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. acri.gov.tw [acri.gov.tw]

- 6. louis.uah.edu [louis.uah.edu]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. scribd.com [scribd.com]

- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Isopropyl dodecanoate natural occurrence and biosynthesis

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Isopropyl Dodecanoate (B1226587)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dodecanoate, also known as isopropyl laurate, is a fatty acid ester with emerging significance in various scientific and industrial fields. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and the experimental methodologies used for its study. While found in select natural sources, its biosynthesis is not fully elucidated in these organisms. However, a functional synthetic pathway has been engineered in microorganisms, offering insights into potential biological production routes. This document consolidates current knowledge, presents quantitative data where available, details relevant experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, spanning the plant kingdom, human biology, and food products. Its presence is often as a minor component of the volatile organic compound (VOC) profile.

1.1. In Plants: this compound has been reported as a volatile constituent of Japanese Honeysuckle (Lonicera japonica) flowers[1]. The floral scent of L. japonica is a complex mixture of numerous compounds, and while this compound is a known component, specific quantitative data on its concentration in the floral headspace or essential oil is not readily available in the reviewed literature[2][3][4][5][6]. The composition of volatile compounds in Lonicera species can be influenced by factors such as the developmental stage of the flower and diurnal rhythms[2].

1.2. In Humans: This ester has been identified as a metabolite present in human saliva[1]. Its specific concentration and physiological significance in saliva are not well-documented in publicly available literature.

1.3. In Food Products: this compound has been listed as a volatile compound found in bleu cheese[7] and melon. In bleu cheese, the complex aroma profile is a result of the metabolic activity of microorganisms, particularly Penicillium roqueforti, which leads to the production of a wide array of volatile compounds including esters, ketones, and fatty acids[8]. Specific quantitative data for this compound in these food items is not extensively reported.

Table 1: Summary of Natural Occurrence of this compound

| Natural Source | Organism/Product | Part/Matrix | Quantitative Data |

| Plant | Lonicera japonica (Japanese Honeysuckle) | Flowers | Not specified in reviewed literature |

| Human | Homo sapiens | Saliva | Not specified in reviewed literature |

| Food | Bleu Cheese | Cheese | Not specified in reviewed literature |

| Food | Melon | Fruit | Not specified in reviewed literature |

Biosynthesis of this compound

The natural biosynthetic pathway for this compound in the aforementioned organisms has not been explicitly elucidated. However, the general principles of fatty acid and ester biosynthesis, combined with research on engineered microbial systems, provide a strong hypothetical framework.

2.1. General Fatty Acid and Ester Biosynthesis in Plants: The biosynthesis of the dodecanoic acid (lauric acid) backbone follows the well-established fatty acid synthesis (FAS) pathway, primarily occurring in the plastids. This process begins with acetyl-CoA and involves the iterative addition of two-carbon units from malonyl-ACP.

The final step in the formation of volatile esters in plants is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD superfamily of enzymes[9]. These enzymes facilitate the condensation of an acyl-CoA with an alcohol[9][10]. AATs are known for their substrate promiscuity, capable of utilizing a wide range of acyl-CoAs and alcohols[10][11][12]. It is plausible that in organisms producing this compound, a native AAT utilizes dodecanoyl-CoA and isopropanol (B130326) as substrates. The availability of isopropanol in the cellular environment would be a critical factor.

2.2. Engineered Biosynthesis in Escherichia coli A significant breakthrough in understanding the potential for biological production of isopropyl esters comes from metabolic engineering studies. A synthetic pathway for the production of fatty acid isopropyl esters (FAIPEs) has been successfully engineered in Escherichia coli[13]. This work provides a functional model for the biosynthesis of this compound.

The engineered pathway involves two key modules:

-

Isopropanol Biosynthesis: A synthetic pathway to produce isopropanol from acetyl-CoA was introduced, using genes from various microorganisms like Clostridium species[14].

-

Esterification: A promiscuous acyltransferase, specifically a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter baylyi ADP1, was utilized to catalyze the esterification of fatty acyl-CoAs with the biosynthesized isopropanol[13].

The WS/DGAT from A. baylyi ADP1 is a key enzyme, demonstrating a remarkably broad substrate specificity for both the acyl-CoA donor and the alcohol acceptor[15][16][17]. It can efficiently acylate a range of alcohols, including short-chain alcohols like ethanol, and is capable of producing isopropyl esters[13][17]. In the engineered E. coli strain, this enzyme successfully produced a mixture of FAIPEs, with a total yield of up to 203.4 mg/L[13].

Diagram 1: Engineered Biosynthetic Pathway for Fatty Acid Isopropyl Esters (FAIPEs) in E. coli

Caption: Engineered pathway for this compound biosynthesis in E. coli.

Experimental Protocols

This section details the methodologies for the extraction, identification, and quantification of this compound from natural sources, as well as a general protocol for assaying the activity of the key biosynthetic enzyme.

3.1. Extraction and Analysis of this compound from Plant Material

Objective: To identify and quantify this compound from the floral headspace of Lonicera japonica.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This is a solvent-free, sensitive, and widely used method for analyzing volatile compounds from plants[18][19][20][21].

Protocol:

-

Sample Preparation:

-

Collect fresh, fully opened Lonicera japonica flowers.

-

Place a known weight of the flowers (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).

-

Immediately seal the vial with a PTFE/silicone septum.

-

Allow the volatiles to equilibrate in the headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30-40°C).

-

-

HS-SPME:

-

Manually or with an autosampler, insert an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the vial, exposing it to the headspace.

-

Allow the fiber to adsorb the volatile compounds for a fixed time (e.g., 30-60 minutes).

-

Retract the fiber into the needle.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the heated injection port of a GC-MS system for thermal desorption of the analytes (e.g., 250°C for 3-5 minutes).

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a final temperature (e.g., 250°C at 5°C/min, hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Identification and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantification: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations. Use an internal standard (e.g., n-alkane series) for improved accuracy. The peak area of the target compound is used to determine its concentration in the sample.

-

Diagram 2: Experimental Workflow for Floral Volatile Analysis

References

- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. VOLATILE CONSTITUENTS FROM THE FLOWERS OF TWO SPECIES OF HONEYSUCKLE ( LONICERA JAPONICA AND LONICERA CAPRIFOLIUM ) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Volatile Constituents from the Flowers of Japanese Honeysuckle (Lonicera japonica) (1996) | William S. Schlotzhauer | 53 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. glsciences.eu [glsciences.eu]

- 8. researchgate.net [researchgate.net]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the fatty acid isopropyl esters by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in substrate specificities of five bacterial wax ester synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. The Wax Ester Synthase/Acyl Coenzyme A:Diacylglycerol Acyltransferase from Acinetobacter sp. Strain ADP1: Characterization of a Novel Type of Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Isopropyl Dodecanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synonyms, CAS number, chemical properties, and applications of Isopropyl Dodecanoate (B1226587), a versatile ester with significant utility in pharmaceutical and scientific contexts.

Isopropyl dodecanoate, an ester of isopropanol (B130326) and dodecanoic acid (commonly known as lauric acid), is a compound with a wide array of applications across the cosmetic, personal care, and pharmaceutical industries.[1] Its unique physicochemical properties make it a valuable ingredient in various formulations. This technical guide provides a detailed overview of this compound for researchers, scientists, and professionals involved in drug development.

Identification and Nomenclature

Proper identification of chemical compounds is critical in research and development. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification.

| Identifier | Value |

| CAS Number | 10233-13-3[1][2][3][4][5][6] |

| IUPAC Name | propan-2-yl dodecanoate[5] |

| Molecular Formula | C15H30O2[1][2][3][4][6] |

| Molecular Weight | 242.40 g/mol [1][4][5] |

| EC Number | 233-560-1[1][2][4][5] |

| UNII | U0JQ94LABM[1][2][5] |

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Synonyms for this compound

Physicochemical Properties

The physical and chemical characteristics of this compound are pivotal to its function in various applications. These properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow, clear oily liquid[7][8][10][13] |

| Melting Point | 4.2°C (estimate)[3][11] |

| Boiling Point | 285.23°C (estimate)[3][11] |

| Density | 0.8536 g/cm³[3][11] |

| Refractive Index | 1.4280[3][11] |

| Flash Point | 124.987 °C[3] |

| Vapor Pressure | 0.00358 mmHg at 25°C[3] |

| Solubility | Almost insoluble in water (0.011 g/L at 25°C)[8] |

Synthesis Protocol

Industrially, this compound is synthesized through the esterification of lauric acid with isopropanol, typically in the presence of a catalyst.[1][11][13]

Experimental Protocol: Fischer Esterification of Lauric Acid and Isopropanol

-

Reactants: Combine equimolar amounts of lauric acid and isopropanol in a round-bottom flask.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Setup: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product side.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure. Further purification can be achieved by vacuum distillation.

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound's properties as an emollient, solvent, and penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems.[1][10]

-

Emollient: In dermatological formulations, it helps to soften and smooth the skin, which can improve the application and feel of medicated creams and lotions.[1]

-

Solvent: Its ability to dissolve various active pharmaceutical ingredients (APIs) facilitates their incorporation into topical preparations.[1][10]

-

Penetration Enhancer: It can enhance the absorption of APIs through the skin, which is a critical factor in the efficacy of transdermal drug delivery.[10]

-

Non-comedogenic: For dermatological products, its non-comedogenic nature is advantageous for patients with acne-prone skin.[1]

-

Replacement for Vegetable Oils: In pharmaceutical preparations, it can serve as a substitute for vegetable oils in ointments and creams.[10]

The role of this compound as a pharmaceutical excipient is illustrated in the diagram below.

References

- 1. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. Isopropyl laurate AldrichCPR 10233-13-3 [sigmaaldrich.com]

- 5. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 10233-13-3 | this compound [synthonix.com]

- 7. This compound | 10233-13-3 | TCI AMERICA [tcichemicals.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]

- 10. IPL (Isopropyl laurate)-Elements International [kselements.com]

- 11. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]

- 12. SID 134991101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

A Technical Guide to the Solubility of Isopropyl Dodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl dodecanoate (B1226587), also known as isopropyl laurate, in various organic solvents. A thorough understanding of its solubility is crucial for its application in formulation development, particularly in the pharmaceutical and cosmetic industries where it serves as an emollient, solvent, and vehicle for active ingredients. While extensive quantitative solubility data is not widely available in published literature, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for determining its solubility quantitatively.

Qualitative Solubility Profile

Isopropyl dodecanoate is a non-polar long-chain fatty acid ester. Based on the principle of "like dissolves like," it is readily soluble in most non-polar and moderately polar organic solvents, while exhibiting very poor solubility in polar solvents like water.

General Solubility Observations:

-

Soluble in: Alcohols (e.g., ethanol, isopropanol), ethers, benzene, and other common organic solvents.[1][2]

-

Insoluble in: Water.[1][2] One source estimates the water solubility to be approximately 0.134 mg/L at 25°C.[1]

Due to the lack of specific quantitative data in publicly available literature, experimental determination is necessary for formulation-specific solvent systems. The following sections detail the methodologies to conduct such measurements.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available database detailing the quantitative solubility of this compound in a wide range of organic solvents at various temperatures is not available. Researchers requiring precise solubility data for their applications are advised to determine it experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid or liquid solute, such as this compound, in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. A known volume or mass of the saturated solution is then carefully evaporated, and the mass of the remaining solute is determined.

Apparatus:

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials or flasks with secure caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials each containing a known volume of the desired organic solvent. "Excess" means that undissolved solute should be visible after the equilibration period.

-

Equilibration: Securely cap the vials and place them in a thermostatic water bath set to the desired temperature. Agitate the vials using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the water bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample using a syringe filter that is compatible with the solvent and has been pre-conditioned with the saturated solution.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound and until a constant weight is achieved. A vacuum desiccator can be used for heat-sensitive applications.

-

Calculation: The solubility is calculated as follows:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Solubility ( g/100 mL solvent) = (Mass of residue / Volume of aliquot) x 100

Analytical Quantification Method

This method is an alternative to the gravimetric method and is particularly useful for volatile solutes or when a high-throughput analysis is required.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Apparatus:

-

Same as for the Gravimetric Method (steps 1-4).

-

Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID).

-

Appropriate chromatographic column.

-

Syringes and vials for the analytical instrument.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method to obtain a filtered, saturated solution.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the GC or HPLC and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the chromatograph and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Isopropyl Dodecanoate: A Comprehensive Safety and Toxicity Profile for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and toxicity profile of isopropyl dodecanoate (B1226587) (also known as isopropyl laurate), a fatty acid ester commonly used as an emollient and skin-conditioning agent. The information presented herein is intended to inform laboratory personnel, researchers, and drug development professionals on its safe handling and potential hazards. The data is compiled from peer-reviewed literature, regulatory assessments, and safety data sheets, with a focus on quantitative toxicological endpoints and standardized experimental methodologies.

Executive Summary

Isopropyl dodecanoate is a compound with a well-established safety profile for its intended uses. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in cosmetic formulations when designed to be non-irritating.[1][2][3][4][5][6][7] Toxicological data, largely derived from studies on structurally similar isopropyl esters such as isopropyl myristate and isopropyl palmitate, indicate a low potential for acute toxicity, skin and eye irritation, and skin sensitization. There is no evidence to suggest that this compound is genotoxic, carcinogenic, or poses a reproductive or developmental risk under typical handling and use conditions.

Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for this compound and its close structural analogs, isopropyl myristate and isopropyl palmitate. Data from these analogs are used to infer the toxicological profile of this compound through a read-across approach, a common practice in chemical safety assessment.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | Endpoint | Value | Reference Substance |

| Acute Oral Toxicity | Rat | Oral | LD50 | >2,000 mg/kg | Isopropyl Myristate[8][9][10] |

| Acute Oral Toxicity | Rat | Oral | LD50 | >5,000 mg/kg | Isopropyl Palmitate[11][12][13] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | 5,000 mg/kg | Isopropyl Myristate[9] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >5 g/kg | Isopropyl Palmitate[11][12][13] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 | >5.3 mg/L (4 h) | Isopropyl Myristate[14] |

Table 2: Irritation Data

| Test Type | Species | Method | Result | Reference Substance |

| Skin Irritation | Rabbit | OECD TG 404 | No skin irritation | Isopropyl Myristate[9] |

| Skin Irritation | Rabbit | Draize Test (24h) | Moderate | Isopropyl Palmitate[11] |

| Eye Irritation | Rabbit | OECD TG 405 | No eye irritation | Isopropyl Myristate[9] |

| Eye Irritation | Rabbit | Draize Test | Very slight ocular irritation | Isopropyl Palmitate[15] |

Table 3: Sensitization Data

| Test Type | Species | Method | Result | Reference Substance |

| Skin Sensitization | Guinea pig | OECD TG 406 (Maximisation Test) | Did not cause sensitization | Isopropyl Myristate[9] |

| Skin Sensitization | Human | Patch Test | Mild | Isopropyl Palmitate[11] |

| Skin Sensitization | Mouse | Local Lymph Node Assay (LLNA) | Weak sensitizer (B1316253) (EC3 = 44%) | Isopropyl Myristate[16][17] |

Table 4: Genotoxicity Data

| Test Type | System | Method | Result | Reference Substance |

| Genotoxicity | in vitro | Ames Test | Negative | Isopropyl Myristate[14] |

No direct genotoxicity data was found for this compound. However, studies on the structurally related isopropyl myristate show no mutagenic potential.

Table 5: Carcinogenicity and Reproductive Toxicity Data

| Test Type | Species | Finding | Reference Substance |

| Carcinogenicity | Mouse (dermal) | No significant differences in tumor incidence | Isopropyl Myristate[18] |

| Developmental Toxicity | - | No concern | Isopropyl Myristate[18] |

The available data on closely related isopropyl esters do not indicate a concern for carcinogenicity or reproductive toxicity.

Signaling Pathways and Experimental Workflows

Potential Mechanism of Skin Irritation

While this compound has a low irritation potential, high concentrations of fatty acid esters can disrupt the skin barrier. This disruption can lead to an inflammatory response mediated by keratinocytes. The diagram below illustrates a potential signaling pathway for skin irritation initiated by fatty acids.

Caption: Potential signaling cascade for fatty acid ester-induced skin irritation.

Experimental Workflow: In Vitro Skin Irritation (OECD TG 439)

The following diagram outlines the typical workflow for assessing the skin irritation potential of a substance using a reconstructed human epidermis (RhE) model, as per OECD Test Guideline 439.[8][19][20][21]

Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

Detailed Experimental Protocols

Acute Oral Toxicity (Based on OECD TG 401/420/423)

-

Test Principle: The substance is administered orally in a single dose to a group of experimental animals. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 (the dose causing mortality in 50% of the animals) is determined.

-

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered by gavage in a suitable vehicle. For this compound, an oily vehicle like corn oil would be appropriate.

-

Dose Levels: A range of dose levels is used to determine the dose-response relationship.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Dermal Irritation (Based on OECD TG 404)[15][23][24][25][26]

-

Test Principle: The test substance is applied to a small area of skin of an experimental animal to determine its potential to cause reversible inflammatory changes.

-

Methodology:

-

Test Animals: Albino rabbits are typically used.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a shaved area of the back. The site is covered with a gauze patch and occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Scoring: The reactions are scored using a standardized system (e.g., Draize scale), and a Primary Irritation Index (PII) is calculated.

-

Eye Irritation (Based on OECD TG 405)[9][12][13][16][27]

-

Test Principle: A single dose of the test substance is applied to the eye of an experimental animal to assess its potential to cause ocular damage.

-

Methodology:

-

Test Animals: Albino rabbits are the standard model.

-

Application: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions are scored according to a standardized system (e.g., Draize scale).

-

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD TG 429)[28][29][30][31][32]

-

Test Principle: This assay measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to induce skin sensitization.

-

Methodology:

-

Test Animals: Mice (typically CBA/Ca or CBA/J strains) are used.

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive alternative is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the label is measured as an indicator of cell proliferation.

-

Calculation: A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration estimated to produce an SI of 3, is determined to assess the sensitizing potency.

-

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)[17][19][33]

-

Test Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of a substance to cause reverse mutations, restoring the bacteria's ability to grow in an amino acid-deficient medium.

-

Methodology:

-

Bacterial Strains: A set of at least five standard tester strains is used to detect different types of mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Conclusion

Based on the available toxicological data for this compound and its close structural analogs, it is concluded that this substance has a low order of toxicity. It is not a significant skin or eye irritant under normal use conditions and has a weak to non-existent potential for skin sensitization. The available data do not indicate any concern for genotoxicity, carcinogenicity, or reproductive toxicity. Standard laboratory hygiene practices, including the use of personal protective equipment such as gloves and safety glasses, are sufficient for the safe handling of this compound in a laboratory setting. This comprehensive safety profile supports its continued use in research and development, including in formulations for pharmaceutical and cosmetic applications.

References

- 1. Isopropyl palmitate | moisturizer, thickening agent, and anti-static agent | CAS# 142-91-6 | InvivoChem [invivochem.com]

- 2. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Release of inflammatory mediators in human keratinocyte cultures following exposure to a skin irritant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytokines and the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. Isopropyl myristate - Safety Data Sheet [chemicalbook.com]

- 8. madarcorporation.com [madarcorporation.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. acme-hardesty.com [acme-hardesty.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. redox.com [redox.com]

- 13. View Attachment [cir-reports.cir-safety.org]

- 14. ecetoc.org [ecetoc.org]

- 15. ftp.cdc.gov [ftp.cdc.gov]

- 16. View Attachment [cir-reports.cir-safety.org]

- 17. Appendices 1-18 to: Report on the Health Effects of Selected Pesticide Coformulants [www2.mst.dk]

- 18. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. A Toll-Like Receptor 2-Responsive Lipid Effector Pathway Protects Mammals against Skin Infections with Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Acne - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Properties of Isopropyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of isopropyl dodecanoate (B1226587), also referred to as isopropyl laurate. The information is compiled from various scientific sources to support research, development, and application in fields such as pharmaceuticals and material science. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of experimental workflows.

Introduction

Isopropyl dodecanoate (CAS No. 10233-13-3) is the ester formed from the condensation of dodecanoic acid (lauric acid) and isopropanol.[1] It is a colorless to slightly yellow oily liquid at room temperature and is utilized in various industries, including cosmetics and pharmaceuticals, often as an emollient or solvent.[1][2] A thorough understanding of its thermal properties is crucial for its application in formulations and processes where temperature stability and heat transfer are critical parameters.

Quantitative Thermal Properties

The following table summarizes the available quantitative data for the thermal properties of this compound. It is important to note that while some properties have been experimentally determined, others are estimations and should be treated as such.

| Thermal Property | Value | Remarks | Source(s) |

| Melting Point | ~4.2 °C | Estimated value. | [1][2] |

| Boiling Point | 280-281.3 °C | At 760 mmHg. | [2][3] |

| Net Heat of Combustion | 38.67 ± 0.11 MJ/kg | Experimentally determined. | [4] |

| Enthalpy of Vaporization (ΔvapH) | 81.5 kJ/mol | At 320 K, based on data from 305 to 452 K. | [5] |

| 66.1 kJ/mol | At 405 K, based on data from 390 to 469 K. | [5] | |

| Heat of Fusion (ΔfusH°) | Data not available | Can be determined by DSC. | [6] |

| Specific Heat Capacity (Cp) | Data not available | Can be determined by DSC following ASTM E1269. | [7][8] |

| Thermal Conductivity (λ) | Data not available | Can be determined by the transient hot wire method (ASTM D7896). | [9][10] |

Experimental Protocols

Detailed methodologies for determining the key thermal properties of this compound are outlined below. These protocols are based on established standards to ensure accuracy and reproducibility.

Determination of Melting Point and Heat of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and the enthalpy of fusion of a substance.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, the sample absorbs energy, which is detected as a change in heat flow.

-

Instrumentation: A differential scanning calorimeter equipped with a cooling system.

-

Procedure:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is lowered to a point well below the expected melting point (e.g., -20°C).

-

The sample is then heated at a constant rate (e.g., 5-10 °C/min) through its melting transition.

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis:

-

The melting point is typically determined as the onset temperature of the melting endotherm.

-

The heat of fusion is calculated by integrating the area of the melting peak.

-

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (ASTM E1269)

This standard test method provides a procedure for determining the specific heat capacity of liquids and solids.

-

Principle: The method compares the heat flow required to raise the temperature of the sample to that of a known reference material (sapphire) under the same conditions.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Perform a baseline run with empty sample and reference pans.

-

Run a known mass of a sapphire standard to determine the calibration constant.

-

Run a known mass of this compound under the same conditions as the baseline and sapphire runs. A typical heating rate is 20°C/min.[11]

-

-

Data Analysis: The specific heat capacity (Cp) is calculated using the following equation: Cp(sample) = (DSC_sample / m_sample) * (m_std / DSC_std) * Cp(std) where DSC is the difference in heat flow between the sample/standard and the baseline, m is the mass, and std refers to the sapphire standard.

Determination of Thermal Conductivity by Transient Hot Wire Method (ASTM D7896)

This method is suitable for measuring the thermal conductivity of liquids.

-

Principle: A thin platinum wire immersed in the liquid is heated by a short electrical pulse. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.

-

Instrumentation: A transient hot wire thermal conductivity instrument.

-

Procedure:

-

Calibrate the instrument using a standard liquid with known thermal conductivity (e.g., toluene (B28343) or water).

-

Place approximately 40 mL of this compound into the measurement cell.[9]

-

Ensure the sample is at the desired test temperature and is free of air bubbles.

-

Apply a short duration (typically 1 second) heat pulse to the wire and record the temperature rise over time.[12]

-

-

Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, taking into account the heat input per unit length of the wire.

Conclusion

This technical guide has summarized the currently available data on the thermal properties of this compound and provided detailed experimental protocols for their determination. While key parameters such as boiling point, net heat of combustion, and enthalpy of vaporization are documented, there is a clear need for experimental determination of the heat of fusion, specific heat capacity, and thermal conductivity to provide a more complete thermal profile of this compound. The provided methodologies, based on ASTM standards, offer a clear path for researchers to obtain this valuable data.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]

- 4. wexlergroup.github.io [wexlergroup.github.io]

- 5. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]

- 6. Dodecanoic acid, 1-methylethyl ester (CAS 10233-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. infinitalab.com [infinitalab.com]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. thermtest.com [thermtest.com]

Spectroscopic Profile of Isopropyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropyl dodecanoate (B1226587) (also known as isopropyl laurate), a fatty acid ester with applications in various scientific fields. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for isopropyl dodecanoate, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei in this compound, based on typical values for fatty acid esters.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet |

| Methylene Chain (-(CH₂)₉-) | ~ 1.25 | Multiplet |

| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 2.28 | Triplet |

| Methine of Isopropyl (-CH(CH₃)₂) | ~ 4.98 | Septet |

| Methyls of Isopropyl (-CH(CH₃)₂) | ~ 1.22 | Doublet |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (-COO-) | ~ 173 |

| Methine of Isopropyl (-CH(CH₃)₂) | ~ 67 |

| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 34 |

| Methylene Chain (-(CH₂)₉-) | ~ 22-32 |

| Methyls of Isopropyl (-CH(CH₃)₂) | ~ 22 |

| Terminal Methyl (-CH₃) | ~ 14 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~ 1735 | Strong |

| C-H Stretch (Alkyl) | ~ 2850 - 2960 | Strong |

| C-O Stretch (Ester) | ~ 1170 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The major fragments observed in the electron ionization (EI) mass spectrum of this compound are listed below.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Putative Fragment |

| 43 | 99.99 | [C₃H₇]⁺ |

| 60 | 58.65 | [C₂H₄O₂]⁺ |

| 41 | 51.88 | [C₃H₅]⁺ |

| 102 | 45.19 | [C₅H₁₀O₂]⁺ |

| 57 | 33.59 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above for a liquid fatty acid ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees to ensure quantitative integration. A sufficient relaxation delay (e.g., 5 seconds) is employed between scans to allow for full relaxation of the protons.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample such as this compound, the neat liquid technique is employed. A single drop of the compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.

-

Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The sample spectrum is then acquired over a typical wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Data Acquisition: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column. The eluted compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Endogenous Presence of Isopropyl Dodecanoate Precursors in Saliva: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dodecanoate (B1226587), a fatty acid ester, has been identified as a volatile organic compound (VOC) present in human saliva.[1][2][3] This technical guide provides an in-depth analysis of the endogenous precursors of isopropyl dodecanoate—dodecanoic acid (lauric acid) and isopropanol (B130326)—in saliva. It summarizes the current state of knowledge regarding their concentrations, the analytical methodologies for their detection, and the potential biosynthetic pathways within the oral cavity. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the metabolic landscape of saliva and its potential implications for diagnostics and therapeutics.

Introduction

The composition of human saliva is a complex mixture of proteins, electrolytes, and metabolic byproducts that reflect both local and systemic physiological states.[1] Among the myriad of compounds, volatile organic compounds (VOCs) are gaining increasing attention as potential non-invasive biomarkers for disease diagnosis and monitoring. This compound, the ester of dodecanoic acid and isopropanol, is one such VOC that has been detected in human saliva.[1][2][3] Understanding the origin of this compound requires a thorough examination of its precursors: dodecanoic acid and isopropanol. This guide consolidates the available scientific literature on the endogenous presence of these precursors in saliva, their quantitative levels, and the potential for their enzymatic conversion within the oral microbiome.

Quantitative Data on this compound Precursors in Saliva

The following table summarizes the reported concentrations of dodecanoic acid and isopropanol in human saliva. It is important to note that variations in concentrations can be attributed to differences in analytical methods, subject demographics, and physiological conditions.

| Compound | Precursor of this compound | Concentration Range in Saliva | Analytical Method | Reference |

| Dodecanoic Acid (Lauric Acid) | Fatty Acid | < 1 µM to trace amounts | GC-MS | [4][5] |

| Isopropanol | Alcohol | Not definitively quantified in healthy saliva, but detected in breath at concentrations around 15.4 - 17.9 ppb. Endogenous production from acetone (B3395972) is established. | Biochemical Gas Sensor (Bio-Sniffer) | [6] |

Biosynthesis of this compound Precursors and Potential Formation

The presence of this compound in saliva is predicated on the availability of its precursors, dodecanoic acid and isopropanol, and a mechanism for their esterification.

Dodecanoic Acid (Lauric Acid)

Dodecanoic acid is a saturated fatty acid that is present in saliva as a non-esterified fatty acid (NEFA).[4][5] Its origin can be both from dietary intake and as a metabolic product of the oral microbiome.[7] The oral microbiome is known to be actively involved in fatty acid metabolism, contributing to the pool of free fatty acids in the oral cavity.[8][9]

Isopropanol

Endogenous isopropanol is primarily formed through the reduction of acetone by alcohol dehydrogenase.[10] While acetone is a known metabolite, particularly in conditions like ketoacidosis, basal levels are present in healthy individuals. Although direct quantification in saliva of healthy individuals is not extensively documented, its detection in breath suggests its presence in the oral environment due to the gas exchange dynamics in the upper respiratory tract.[6]

Potential for Esterification in the Oral Cavity

The formation of this compound from its precursors requires an esterification reaction. The oral microbiome possesses a wide range of enzymatic capabilities, including the activity of esterases and lipases which can catalyze the formation of esters from alcohols and carboxylic acids.[11][12] Several bacteria within the oral microbiota are known to produce esters, which contribute to the overall flavor and odor profile of the oral cavity.[12][13] This microbial enzymatic activity provides a plausible mechanism for the endogenous synthesis of this compound in saliva.

Below is a diagram illustrating the potential metabolic pathway for the formation of this compound in the oral cavity.

Experimental Protocols

The detection and quantification of this compound and its precursors in saliva require sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly cited method for the analysis of these volatile and semi-volatile compounds.

Sample Collection and Preparation

-

Saliva Collection: Unstimulated whole saliva is collected from subjects. It is recommended that subjects rinse their mouths with water prior to collection to minimize food debris.[1]

-

Extraction: Due to the volatile nature of the target compounds, headspace analysis or solvent extraction is employed.

-

Static Sorptive Extraction: A stir bar coated with a sorptive material is placed in the headspace of the saliva sample to adsorb volatile compounds.[1]

-

Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the saliva sample.

-

Solvent Extraction: For fatty acids, a modified Folch extraction using a chloroform/methanol mixture is a common procedure to separate lipids from the aqueous phase.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of fatty acid esters and other VOCs.

-

Temperature Program: A programmed temperature gradient is employed to elute compounds with a wide range of boiling points.

-

Ionization: Electron ionization (EI) is commonly used to generate fragment ions for mass spectral identification.

-

Detection: The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

The following diagram outlines a typical experimental workflow for the analysis of volatile organic compounds, including this compound and its precursors, in saliva.

Conclusion

The endogenous presence of this compound in human saliva is supported by the detection of the compound itself and the established presence of its precursors, dodecanoic acid and isopropanol. The oral microbiome likely plays a crucial role in the synthesis of this ester through its diverse enzymatic activities. Further research is warranted to definitively quantify the endogenous levels of isopropanol in the saliva of healthy individuals and to fully elucidate the specific microbial pathways responsible for this compound formation. A comprehensive understanding of the salivary metabolome, including minor constituents like this compound, holds significant promise for the development of novel, non-invasive diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]

- 4. Frontiers | Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry [frontiersin.org]

- 5. Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Microbiome and CPT1A Function in Fatty Acid Metabolism in Oral Cancer | MDPI [mdpi.com]

- 9. The Complicated Relationship of Short-Chain Fatty Acids and Oral Microbiome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endogenous isopropanol: forensic and biochemical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.wofford.edu [digitalcommons.wofford.edu]

- 12. Microbial formation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isopropyl Dodecanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isopropyl dodecanoate (B1226587) as a potential green solvent in organic synthesis. The information is targeted toward professionals in research and development who are seeking sustainable alternatives to conventional solvents.

Introduction to Isopropyl Dodecanoate as a Green Solvent

This compound, also known as isopropyl laurate, is a fatty acid ester derived from the esterification of lauric acid and isopropanol.[1] Traditionally used in the cosmetics and personal care industry as an emollient and flavoring agent, its properties suggest significant potential as an environmentally friendly solvent in organic synthesis.[1] As the chemical industry moves towards more sustainable practices, fatty acid esters are being explored as "green solvents" due to their biodegradability, low toxicity, and derivation from renewable resources.[2][3][4]

This compound presents a viable alternative to conventional volatile organic compounds (VOCs), aligning with the principles of green chemistry.[5][6] Its non-polar nature and high boiling point make it suitable for a range of synthetic applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₂ | [7] |

| Molecular Weight | 242.40 g/mol | [7] |

| CAS Number | 10233-13-3 | [7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 280-281 °C at 760 mmHg | [7] |

| Density | ~0.85 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents | [7] |

| Purity | >98.0% (GC) | [8] |

Conceptual Framework for Application in Organic Synthesis